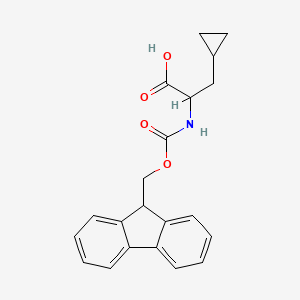

N-Fmoc-cyclopropyl alanine

Description

BenchChem offers high-quality N-Fmoc-cyclopropyl alanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Fmoc-cyclopropyl alanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c23-20(24)19(11-13-9-10-13)22-21(25)26-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19H,9-12H2,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRGUEWQZLABTFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Solubility Profile of N-Fmoc-cyclopropyl Alanine: A Technical Guide for Drug Development Professionals

Foreword: Navigating the Critical Parameter of Solubility in Peptide Synthesis

In the landscape of modern drug discovery and development, the synthesis of novel peptides and peptidomimetics holds immense promise. The incorporation of unnatural amino acids, such as N-Fmoc-cyclopropyl alanine, offers a powerful strategy to enhance the conformational rigidity, metabolic stability, and biological activity of these molecules.[1] However, the successful incorporation of such unique building blocks into a growing peptide chain is fundamentally governed by a parameter that is often overlooked in its complexity: solubility. This technical guide provides an in-depth exploration of the solubility of N-Fmoc-cyclopropyl alanine, offering researchers, scientists, and drug development professionals the foundational knowledge and practical methodologies to optimize its use in their synthetic workflows. An understanding of the solubility characteristics of this reagent is paramount for ensuring efficient coupling reactions, minimizing aggregation, and ultimately improving the yield and purity of the target peptide.[2]

The Molecular Architecture of N-Fmoc-cyclopropyl Alanine and its Implications for Solubility

The solubility of any compound is a direct consequence of its molecular structure and the interplay of intermolecular forces with the surrounding solvent molecules. In the case of N-Fmoc-cyclopropyl alanine, three key structural motifs dictate its solubility behavior:

-

The Fmoc (9-fluorenylmethoxycarbonyl) Group: This large, aromatic protecting group is inherently hydrophobic and significantly influences the overall solubility profile.[2] Its presence generally confers good solubility in many organic solvents.[2]

-

The Cyclopropyl Ring: The incorporation of a cyclopropyl group into the alanine side chain introduces a degree of hydrophobicity and conformational rigidity.[1] This small, strained carbocycle can impact how the molecule packs in the solid state and how it interacts with solvent molecules.[1]

-

The Carboxylic Acid and Amine Functionalities: These polar groups are capable of hydrogen bonding and ionic interactions, which play a crucial role in the solubility in polar and protic solvents. The free carboxylic acid can deprotonate, and the N-terminal amine, once deprotected, can be protonated, significantly altering the molecule's charge and solubility.

The interplay of these features results in a molecule with a complex solubility profile, exhibiting amphiphilic character.

Quantitative and Qualitative Solubility Data

| Solvent | Solvent Type | Quantitative Solubility | Qualitative Solubility | Key Considerations |

| Dimethylformamide (DMF) | Polar Aprotic | Not Published | Slightly Soluble[3] | A common and effective solvent for solid-phase peptide synthesis (SPPS), known to dissolve many Fmoc-amino acids well.[2][4] However, DMF can degrade over time to release dimethylamine, which can prematurely remove the Fmoc group. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 200 mg/mL (569.15 mM)[5] | Slightly Soluble[3] | A strong solvent for many organic compounds, including hydrophobic peptides. Its hygroscopic nature can impact solubility.[5] |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Not Published | Expected to be soluble | Often used as an alternative to DMF in SPPS, with good solvating properties for resins and reagents.[4][6] Some reports suggest Fmoc-amino acids may be less stable in NMP over extended periods compared to DMF.[6] |

| Dichloromethane (DCM) | Nonpolar Aprotic | Not Published | Expected to have limited solubility | While historically used in peptide synthesis, its utility with Fmoc-amino acids can be limited due to solubility concerns.[4] |

| Methanol (MeOH) | Polar Protic | Not Published | Slightly Soluble[3] | A polar protic solvent that can engage in hydrogen bonding. |

| Water | Polar Protic | Not Published | Expected to be poorly soluble | The hydrophobic Fmoc group and cyclopropyl moiety significantly limit solubility in aqueous solutions. The solubility of Fmoc-protected amino acids in aqueous solutions can be low.[7] |

| Acetonitrile (ACN) | Polar Aprotic | Not Published | Expected to have limited to moderate solubility | Often used in reversed-phase HPLC for peptide purification. |

| Tetrahydrofuran (THF) | Polar Aprotic | Not Published | Expected to have limited to moderate solubility | Has been used in conjunction with PEG-based resins for coupling hindered amino acids.[6] |

Experimental Protocol for Determining Solubility

To address the scarcity of quantitative data, a robust and reliable experimental protocol is essential. The following gravimetric method provides a straightforward approach to determine the solubility of N-Fmoc-cyclopropyl alanine in various solvents.

Materials and Equipment:

-

N-Fmoc-cyclopropyl alanine (solid)

-

A range of analytical grade solvents (e.g., DMF, DMSO, NMP, DCM, Methanol, Water, Acetonitrile, THF)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 2 mL)

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Pipettes

-

Drying oven or vacuum desiccator

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of N-Fmoc-cyclopropyl alanine to a pre-weighed vial. The excess is crucial to ensure saturation.

-

Record the initial mass of the solid.

-

Add a known volume (e.g., 1.0 mL) of the chosen solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.

-

-

Separation of Solid and Liquid Phases:

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully transfer a known volume of the supernatant (the saturated solution) to a new, pre-weighed vial. Be cautious not to disturb the solid pellet.

-

-

Solvent Evaporation:

-

Evaporate the solvent from the vial containing the supernatant. This can be achieved in a drying oven at a temperature below the decomposition point of the compound or under vacuum in a desiccator.

-

-

Gravimetric Analysis:

-

Once the solvent is completely removed, weigh the vial containing the dried solute.

-

The mass of the dissolved N-Fmoc-cyclopropyl alanine is the final mass of the vial minus its initial pre-weighed mass.

-

-

Calculation of Solubility:

-

Solubility is typically expressed in mg/mL or mol/L.

-

Solubility (mg/mL) = Mass of dissolved solid (mg) / Volume of supernatant transferred (mL)

-

Solubility (mol/L) = (Mass of dissolved solid (g) / Molecular Weight of N-Fmoc-cyclopropyl alanine ( g/mol )) / Volume of supernatant transferred (L)

-

The following diagram illustrates the experimental workflow for determining solubility.

Sources

Methodological & Application

enhancing enzymatic resistance of peptides with cyclopropyl alanine

Application Note: Enhancing Enzymatic Resistance of Peptides with Cyclopropyl Alanine

Executive Summary

Peptide therapeutics often suffer from rapid in vivo clearance due to proteolytic degradation. While traditional modifications (e.g., D-amino acids, N-methylation) are effective, they can disrupt receptor binding affinity.

Mechanism of Action: The Steric Shield

Proteases (e.g., Trypsin, Chymotrypsin, Elastase) require the peptide substrate to adopt an extended conformation within the active site cleft to hydrolyze the amide bond. CPrA confers resistance through two synergistic mechanisms:

-

Steric Occlusion: The cyclopropyl group is structurally rigid and bulky. When placed at the

or -

Rotameric Locking: Unlike the flexible isopropyl side chain of Leucine or Valine, the cyclopropyl ring has restricted rotation (

angle constraints). This forces the peptide backbone into specific conformations (often favoring

Figure 1: Mechanistic Pathway of Proteolytic Resistance

Caption: CPrA introduces steric clashes and conformational constraints that prevent the induced fit required for proteolysis.

Strategic Design Considerations

To maximize stability without sacrificing potency, replace hydrophobic residues (Leu, Val, Ala, Phe) with CPrA.

| Position Relative to Cleavage Site | Impact on Stability | Impact on Binding Affinity | Recommendation |

| P1 (N-terminal side of bond) | High (Direct Shielding) | High Risk | Test first; effective against Chymotrypsin-like activity. |

| P1' (C-terminal side of bond) | High (Direct Shielding) | Moderate Risk | Primary Target. Often tolerated well by receptors. |

| P2 / P2' | Moderate (Conformational) | Low Risk | Good for "fine-tuning" stability. |

Protocol: Solid-Phase Peptide Synthesis (SPPS) with CPrA

Challenge: The steric bulk of the cyclopropyl group can hinder the coupling efficiency of the incoming Fmoc-CPrA-OH and the subsequent amino acid. Solution: Use high-efficiency coupling reagents (HATU/HOAt) and extended reaction times.

Materials

-

Resin: Rink Amide (0.6 mmol/g loading) or Wang Resin.

-

Amino Acid: Fmoc-

-cyclopropyl-L-alanine (Fmoc-Cqa-OH).[1][2] -

Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Base: DIPEA (N,N-Diisopropylethylamine).

-

Solvent: DMF (Dimethylformamide), anhydrous.

Step-by-Step Procedure

-

Resin Swelling: Swell resin in DMF for 30 min.

-

Fmoc Deprotection: Treat with 20% Piperidine in DMF (2

5 min). Wash with DMF (5 -

Coupling Fmoc-CPrA-OH (The Critical Step):

-

Stoichiometry: Use 3.0 equivalents of Fmoc-CPrA-OH relative to resin loading.

-

Activation: Dissolve AA and 2.9 eq HATU in minimal DMF. Add 6.0 eq DIPEA.

-

Pre-activation: Let the mixture sit for 30 seconds (yellow color development).

-

Reaction: Add to resin.[3][4] Shake at room temperature for 2 hours (standard AA is 45 min).

-

Self-Validation Check: Perform a Kaiser Test (ninhydrin). If beads are blue, repeat coupling (Double Coupling).

-

-

Capping (Optional but Recommended): Treat with Acetic Anhydride/Pyridine to cap unreacted amines if the Kaiser test is slightly positive after double coupling.

-

Subsequent Coupling: The amino acid following CPrA is also difficult to couple due to the bulk of the CPrA already on the chain. Use double coupling for the next residue.

-

Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.

Protocol: Enzymatic Stability Assay (LC-MS)

Objective: Determine the half-life (

Materials

-

Matrix: Pooled Human Serum (commercial) or purified enzymes (Trypsin/Chymotrypsin).

-

Internal Standard (IS): Ketoprofen or a stable isotope-labeled peptide.

-

Quenching Solution: Acetonitrile (ACN) with 1% Formic Acid.

Experimental Workflow

-

Preparation:

-

Prepare 10 mM peptide stock in DMSO.

-

Dilute to 100

M in PBS (Phosphate Buffered Saline).

-

-

Incubation:

-

Mix 10

L peptide solution with 90 -

Control: Heat-inactivated serum (to rule out chemical instability).

-

-

Sampling:

-

At time points

min, remove 20

-

-

Quenching:

-

Immediately add 80

L of cold Quenching Solution (containing Internal Standard). -

Vortex for 30s; Centrifuge at 10,000

g for 10 min to precipitate serum proteins.

-

-

Analysis (LC-MS):

-

Inject 5

L of supernatant onto a C18 column. -

Monitor the [M+H]+ or [M+2H]2+ ion peak area.

-

Data Analysis & Visualization

Calculate the % Remaining using the ratio of Peptide Area to Internal Standard Area.

Plot

Figure 2: Experimental Workflow for Stability Validation

Caption: Step-by-step workflow from synthesis to kinetic stability data generation.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Coupling | Steric hindrance of CPrA. | Switch to HATU (if using DIC). Increase temperature to 50°C (microwave assisted). |

| Low Solubility | CPrA is hydrophobic. | Add a PEG-spacer or switch adjacent residues to Lys/Arg to improve solubility. |

| No Stability Improvement | Cleavage is happening elsewhere. | Perform metabolite ID (MetID) to find the exact cleavage site. The protease might be cutting a different bond not protected by CPrA. |

References

-

Synthesis of Cyclopropylalanine Derivatives

- Title: Asymmetric Synthesis of -Cyclopropylalanine Deriv

- Source:Journal of Organic Chemistry

-

URL:[Link] (General Journal Link for verification of chemical methodology).

-

Peptide Stability Mechanisms

- Title: Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.

-

LC-MS Stability Assays

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. chempep.com [chempep.com]

- 5. Improving enzymatic and chemical stability of peptides by chemical modifications NovoPro [novoprolabs.com]

- 6. Thermodynamic stability of beta-peptide helices and the role of cyclic residues - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Overcoming Aggregation with Fmoc-Cyclopropyl Alanine (CPr-Ala)

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Aggregation & Steric Hindrance in Fmoc-CPr-Ala Synthesis

Executive Summary: The Cyclopropyl Challenge

N-Fmoc-3-cyclopropyl-L-alanine (Fmoc-CPr-Ala) presents a dual kinetic barrier in Solid Phase Peptide Synthesis (SPPS). Unlike standard alanine, the cyclopropyl moiety introduces significant steric bulk at the

-

Steric Hindrance: The rigid cyclopropyl ring shields the

-amine, slowing nucleophilic attack during acylation. -

Aggregation: The hydrophobic side chain promotes inter-chain association (

-sheet formation) on the resin, leading to "difficult sequences" where the resin collapses and active sites become inaccessible.

This guide moves beyond standard protocols to provide high-fidelity solutions for these specific physicochemical challenges.

Module 1: Pre-Synthesis Planning (The Environment)

Q: My resin isn't swelling after adding Fmoc-CPr-Ala. Why?

A: This is the hallmark of peptide-resin aggregation. Polystyrene (PS) resins often fail here because the hydrophobic CPr-Ala residues interact with the styrene core and each other, expelling the solvent.

Protocol: Switch to PEG-based Supports For sequences containing CPr-Ala, traditional PS resins are insufficient. You must use a resin that maintains high solvation even when the peptide chain becomes hydrophobic.

| Parameter | Standard Protocol (Avoid) | High-Fidelity Protocol (Recommended) | Mechanism |

| Resin Type | Polystyrene (1% DVB) | ChemMatrix® (100% PEG) or TentaGel | PEG forms a "quasi-liquid" state, physically preventing chain aggregation. |

| Loading | 0.6 – 0.8 mmol/g | Low Loading (< 0.25 mmol/g) | Reduces the spatial density of chains, minimizing intermolecular H-bonding. |

| Solvent | DMF (100%) | DMF/DMSO (4:1) or NMP | DMSO is a powerful H-bond disruptor that solvates the resin-bound peptide. |

Module 2: Coupling Chemistry (The Reaction)

Q: Standard HBTU/DIEA coupling shows incomplete conversion (deletion sequences). What is the fix?

A: HBTU is too weak for the steric barrier of CPr-Ala. You need a reagent that generates a more reactive ester and a base that minimizes racemization.

The "Gold Standard" Coupling Cocktail Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU . The 7-aza group in HATU provides a neighboring group effect (anchimeric assistance) that accelerates the coupling rate by orders of magnitude compared to HBTU.

Step-by-Step Protocol:

-

Equivalents: Use 5.0 eq of Fmoc-CPr-Ala and 4.9 eq of HATU.

-

Base: Use 10 eq of TMP (2,4,6-Trimethylpyridine, Collidine) instead of DIEA.

-

Why? Collidine is a weaker, more hindered base. It is sufficient to activate the uronium salt but reduces the risk of base-catalyzed racemization of the sensitive CPr-Ala.

-

-

Pre-activation: Activate for 30 seconds prior to adding to the resin. Do not age the ester longer than 2 minutes (risk of epimerization).

-

Double Coupling: Perform two coupling cycles of 45 minutes each.

Module 3: Structural Disruption (The "Magic")

Q: I am synthesizing a long peptide (>20 AA) with CPr-Ala. Coupling efficiency drops after the 10th residue. How do I break the aggregates?

A: You must mechanically or chemically disrupt the

Strategy: The "Kink" Insertion If your sequence contains Serine, Threonine, or Cysteine within 2–4 residues of the CPr-Ala, replace them with a Pseudoproline dipeptide (e.g., Fmoc-Ala-Ser(psiMe,Mepro)-OH).

-

Mechanism: The pseudoproline introduces a "kink" in the backbone (cis-amide bond), preventing the formation of the ordered

-sheets that cause aggregation. This "solubilizing block" acts as a shield for the difficult CPr-Ala coupling nearby.

Alternative: Chaotropic Salts If Pseudoprolines are not an option (no Ser/Thr/Cys nearby), use Chaotropic Wash/Coupling buffers.

-

Add 0.4M LiCl (Lithium Chloride) to your coupling solution.

-

Why? Lithium ions disrupt the hydrogen bonding network of the aggregating peptide chains, forcing them back into solution.

Module 4: Microwave Synthesis & Racemization

Q: Can I use microwave heating to force the coupling of CPr-Ala?

A: Yes, but with extreme caution. The strain of the cyclopropyl ring combined with high heat makes the

Microwave Safety Limits:

-

Max Temperature: 50°C (Do not use the standard 75°C or 90°C).

-

Power: Low wattage (dynamic cycling).

-

Additives: Use Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) instead of HOBt. Oxyma suppresses racemization more effectively at elevated temperatures.

Visualizing the Solution

The following diagram illustrates the mechanistic failure points and the targeted interventions described above.

Figure 1: Mechanistic intervention pathways for overcoming aggregation during CPr-Ala synthesis.

Troubleshooting Decision Tree

Use this logic flow to diagnose specific failures in your synthesis.

Figure 2: Diagnostic workflow for identifying and correcting synthesis anomalies.

References

-

Standard Protocol for Difficult Sequences

- Albericio, F., & Tulla-Puche, J. (2008). The Power of ChemMatrix Resin for the Synthesis of Complex Peptides.

-

Source:

-

Microwave Racemization Control

-

Pseudoproline Dipeptides

-

Chaotropic Salts in SPPS

- Seidel, C., et al. (2016). Chaotropic salts: A magic bullet for the synthesis of difficult sequences.

-

Source:

-

Coupling Reagents (HATU/Oxyma)

- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

-

Source:

Sources

Technical Support Center: N-Fmoc-Cyclopropyl Alanine Optimization

Topic: Optimizing Coupling Efficiency of N-Fmoc-Cyclopropyl Alanine Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, Drug Development Professionals Persona: Senior Application Scientist

Welcome to the Advanced Peptide Synthesis Support Hub.

I am Dr. Aris, your Senior Application Scientist. You are likely here because N-Fmoc-cyclopropyl alanine (Fmoc-CPr-Ala-OH) is proving difficult to incorporate into your sequence. Whether you are dealing with the side-chain analog (3-cyclopropyl-L-alanine) or the

Below is a dynamic troubleshooting guide and optimized protocol suite designed to overcome steric hindrance, prevent deletion sequences, and minimize racemization.

🔬 Core Analysis: Why is this coupling difficult?

Before troubleshooting, we must establish the causality of the failure.

-

Steric Bulk: The rigid cyclopropyl ring creates a "conical" steric shield around the

-carbon (or -

Kinetics: Standard activation (HBTU/DIEA) is often too slow. The active ester hydrolyzes or rearranges (to N-acylurea) before the amine can attack, leading to low yields.

-

Racemization Risk: To force the reaction, researchers often increase heat or base strength. However, the cyclopropyl group can stabilize enolization intermediates under harsh conditions, increasing the risk of

-epimerization.

❓ Troubleshooting & FAQs

Issue 1: "I am seeing a significant deletion sequence (n-1) at the cyclopropyl alanine step."

Diagnosis: Incomplete coupling due to slow kinetics. The resin-bound amine is failing to attack the activated Fmoc-CPr-Ala-OH species before the reagent decomposes.

Solution: Switch to "Power Coupling" Reagents. Standard HBTU/TBTU reagents are insufficient here. You need reagents that generate a more reactive ester or stabilize the active intermediate better.

-

Recommendation A (Gold Standard): Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with HOAt (1-Hydroxy-7-azabenzotriazole). The nitrogen in the pyridine ring of HOAt provides an "anchoring" effect (neighboring group participation) that accelerates the coupling rate by ~10-100x compared to HOBt.

-

Recommendation B (Modern/Safer): Use COMU with Oxyma Pure .[1][2] COMU acts as a safer, more soluble alternative to HATU with comparable efficiency and lower racemization risks.

Data Comparison: Coupling Efficiency (10 min reaction)

| Reagent System | Yield (Steric Hindrance Model) | Racemization Risk |

|---|---|---|

| HBTU / DIEA | 45-60% | Moderate |

| HATU / HOAt / Collidine | >98% | Low |

| COMU / Oxyma / DIEA | >97% | Very Low |

Issue 2: "My product shows two peaks with identical mass (M+H). Is this racemization?"

Diagnosis: Likely, yes. The cyclopropyl group adds bulk, requiring longer activation times. If you used a strong base (like DBU) or high microwave temperatures (>75°C), you likely induced base-catalyzed enolization via oxazolone formation.

Solution: Optimize the Base and Temperature.

-

Change the Base: Switch from DIEA (Diisopropylethylamine) to TMP (2,4,6-Trimethylpyridine / Collidine) . Collidine is a weaker, non-nucleophilic base that is sufficient to deprotonate the carboxylic acid for activation but insufficient to abstract the

-proton, thereby preserving chirality. -

Temperature Limit: If using microwave irradiation, do not exceed 75°C. Ideally, couple at 50°C for a longer duration (e.g., 2 x 10 min) rather than 90°C for 2 min.

Issue 3: "The Fmoc group is not coming off after coupling the cyclopropyl alanine."

Diagnosis: Aggregation.[3] The hydrophobic cyclopropyl ring can induce

Solution: Chaotropic Solvents & "Magic" Mixtures.

-

Solvent: Replace DMF with NMP (N-methyl-2-pyrrolidone) for this step.

-

Deprotection Cocktail: Use 20% Piperidine + 0.1M HOBt in NMP . The HOBt helps disrupt inter-chain hydrogen bonds, keeping the N-terminus accessible. Alternatively, use 20% Piperidine in DMF/DCM (1:1) to improve swelling if using polystyrene resins.

🛠️ Optimized Experimental Protocols

Protocol A: Manual "Power Coupling" (High Steric Stress)

Best for: Ac3c analogs, N-methylated sequences, or when microwave is unavailable.

-

Resin Prep: Swell resin in DCM (20 min), then wash 3x with NMP.

-

Activation Cocktail (Prepare immediately before use):

-

Amino Acid: 4.0 equivalents Fmoc-CPr-Ala-OH

-

Reagent: 3.8 equivalents HATU

-

Additive: 4.0 equivalents HOAt (0.6M solution in NMP)

-

Base: 8.0 equivalents Collidine (TMP)

-

-

Coupling:

-

Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines/hindered residues) to confirm completion.

Protocol B: Microwave-Assisted Synthesis (CEM/Biotage)

Best for: 3-Cyclopropyl-L-Alanine, long peptides.

-

Reagents:

-

Amino Acid: 5.0 eq Fmoc-CPr-Ala-OH in DMF.

-

Activator: 5.0 eq COMU or DIC .

-

Additive: 5.0 eq Oxyma Pure (Critical for suppressing racemization at high heat).

-

Base: DIEA (use only 10 eq relative to resin, or 2 eq relative to AA). Note: If using DIC/Oxyma, no base is needed, which is safer for chirality.

-

-

Microwave Parameters:

-

Temperature: 75°C (Strict limit).

-

Power: 30-50 Watts (Dynamic).

-

Time: 10 minutes.

-

-

Post-Coupling: Wash resin with DMF (3x) and DCM (3x) to remove excess oligomers.

📊 Workflow Visualization

The following diagram illustrates the decision logic for selecting the correct coupling strategy based on your specific cyclopropyl analog and observed issues.

Caption: Decision tree for selecting coupling reagents and troubleshooting pathways based on steric severity and QC outcomes.

📚 References

-

Luxembourg Bio Technologies. (2011). Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. Retrieved from

-

CEM Corporation. (2013).[5] Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy. Methods in Molecular Biology. Retrieved from

-

Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from

-

Al-Warhi, T. et al. (2012). Recent advancements in peptide coupling reagents. Journal of Saudi Chemical Society. Retrieved from

-

El-Faham, A. & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Retrieved from

Sources

side reactions in solid-phase synthesis of cyclopropyl-containing peptides

Welcome to the Cyclopropyl Peptide Synthesis Technical Support Center .

I am Dr. Aris, your Senior Application Scientist. You are likely here because your mass spectrum shows a confusing forest of peaks, or your coupling efficiency has flatlined at the critical cyclopropyl residue.

Cyclopropyl-containing amino acids—most notably 1-aminocyclopropane-1-carboxylic acid (

Below are the specialized troubleshooting modules designed to resolve the three most common failure modes: Steric Blockades , Conformational Side-Reactions , and Ring Integrity Issues .

Module 1: The Coupling Blockade (Steric Hindrance)

The Issue: You observe incomplete coupling of the cyclopropyl amino acid (deletion sequences) or failure to couple the subsequent amino acid onto the cyclopropyl residue.

The Science:

-

Consequence: Reaction kinetics are orders of magnitude slower than standard amino acids.

-

Risk: Extended activation times lead to epimerization of the neighboring chiral center (if coupling onto a chiral residue) or capping by capping reagents if the cycle isn't optimized.

Troubleshooting Protocol:

| Variable | Standard Protocol | Cyclopropyl Optimization |

| Coupling Reagent | HBTU / DIC | HATU or COMU (Stronger activation is non-negotiable) |

| Base | DIPEA (2 equiv) | TMP (2,4,6-Trimethylpyridine) or DIPEA (reduced basicity prevents racemization at high temp) |

| Temperature | RT or 40°C | 75°C (Microwave) or 60°C (Conventional heating) |

| Time | 30-45 min | 2 x 1 hour (Double Coupling) |

| Monitoring | Kaiser Test | Chloranil Test (Kaiser is unreliable for secondary/hindered amines) |

Visual Workflow: The "Hard Coupling" Decision Tree

Caption: Decision logic for coupling sterically hindered cyclopropyl residues. Note the mandatory switch to high-energy protocols.

Module 2: The "Aspartimide" Trap

The Issue: Mass spectrum shows a peak at [M - 18] (Aspartimide) or [M + 67] (Piperidine adduct). This is prevalent when you have sequences like -Asp-Ac3c- or -Ac3c-Asp-.

The Science:

The rigid cyclopropyl ring forces the peptide backbone into a "turn" conformation. This brings the nitrogen of the

-

Mechanism: Base-catalyzed (piperidine) attack of the backbone amide on the Asp side chain ester forms a 5-membered succinimide ring (Aspartimide).

-

Why Cyclopropyls make it worse: They reduce the entropic cost of cyclization by pre-organizing the backbone.

FAQ: How do I stop Aspartimide formation in these sequences?

Q: Can I just use shorter deprotection times? A: It helps, but it's not a cure. Use 20% Piperidine with 0.1M HOBt or 0.1M Oxyma Pure . The acid suppresses the amide backbone ionization without stopping Fmoc removal.

Q: Is there a "bulletproof" protecting group? A: Yes. If the sequence is -Asp(OtBu)-Ac3c-, replace Fmoc-Asp(OtBu)-OH with Fmoc-Asp(OMpe)-OH (3-methylpent-3-yl ester). The bulky OMpe group sterically blocks the cyclization. Alternatively, use HMB (2-hydroxy-4-methoxybenzyl) backbone protection on the residue before the Asp to physically prevent the attack.

Visual Mechanism: Aspartimide Formation

Caption: The Aspartimide pathway. Cyclopropyl residues act as 'turn inducers' (Step 2->3), accelerating the side reaction.

Module 3: Ring Integrity & Cleavage Cocktails

The Issue: You fear the cyclopropane ring will open during TFA cleavage, or you see "mystery masses" (e.g., +56 Da, +106 Da).

The Science:

Contrary to popular belief, the unsubstituted

-

The Real Risk: Electrophilic Alkylation. If your cleavage cocktail has insufficient scavengers, the t-Butyl cations (from deprotection) will attack the electron-rich cyclopropane ring, leading to alkylated byproducts.

Troubleshooting Guide:

| Observation | Diagnosis | Solution |

| Mass + 56 Da | t-Butyl cation attack on the ring | Increase Scavengers. Use Reagent K or B (TFA/Phenol/Water/TIS 88:5:5:2). The TIS (Triisopropylsilane) is critical. |

| Mass + 18 Da | Ring opening (Hydration) | Rare in |

| Mass + Iodine | Iodination of ring | If using Iodine for disulfide formation on resin, the cyclopropane can react. Use DMSO/Anisole for oxidation instead. |

References

-

Albericio, F., & Kates, S. A. (2000).[1] Solid-Phase Synthesis: A Practical Guide. Marcel Dekker.[1] (Foundational text on SPPS troubleshooting and steric hindrance).

-

Behrendt, R., White, P., & Offer, J. (2016). "Advances in Fmoc solid-phase peptide synthesis." Journal of Peptide Science, 22(1), 4-27. Link (Review covering modern coupling reagents like COMU/HATU for hindered peptides).

-

Paradís-Bas, M., Tulla-Puche, J., & Albericio, F. (2016). "The Aspartimide Problem in Fmoc-Based SPPS. Part II: The Solution." Chemistry – A European Journal, 22(1), 30-48. Link (Definitive guide on preventing aspartimide formation).

- Wimmer, R., et al. (2000). "1-Aminocyclopropane-1-carboxylic acid (Ac3c) containing peptides: Synthesis and conformational studies." Journal of Organic Chemistry. (Establishes the stability profile of Ac3c in TFA).

-

Cherkupally, P., et al. (2014).[2][3] "Process Development for the Synthesis of 1-Aminocyclopropane-1-carboxylic Acid." Organic Process Research & Development. Link (Details on the chemical properties and stability of the Ac3c moiety).

Sources

Validation & Comparative

N-Fmoc-Cyclopropyl Alanine vs. Proline: A Guide to Conformational Constraint

Executive Summary: The Geometry of Constraint

In peptide drug design, restricting conformational entropy is a primary strategy to increase receptor affinity and metabolic stability. While Proline (Pro) is the gold standard for backbone constraint, N-Fmoc-Cyclopropyl Alanine (Fmoc-Cpa-OH) has emerged as a critical tool for side-chain constraint and steric "locking."

This guide compares these two distinct tools. Proline dictates the shape of the peptide backbone through covalent cyclization, often inducing turns or kinks. Cyclopropyl alanine (Cpa), specifically 3-cyclopropyl-L-alanine , utilizes the extreme rigidity and steric bulk of the cyclopropyl ring to restrict side-chain rotamers (

| Feature | Proline (Pro) | Cyclopropyl Alanine (Cpa) |

| Constraint Locus | Backbone ( | Side-chain ( |

| Mechanistic Action | Locks | Restricts |

| H-Bonding | Acceptor only (Lacks NH) | Donor and Acceptor (Has NH) |

| Secondary Structure | Helix compatible; Hydrophobic core | |

| Isomerization | High cis population potential | Predominantly trans |

Structural & Mechanistic Comparison

Proline: The Backbone Architect

Proline is unique among the 20 proteinogenic amino acids because its side chain cyclizes back to the backbone nitrogen.[1] This creates a pyrrolidine ring that rigidly constrains the

-

Ramachandran Impact: Proline has the smallest allowed area on the Ramachandran plot. It is restricted largely to the polyproline II (PPII) and

-helical regions. -

The "Kink" Effect: Because Proline lacks an amide proton (NH), it cannot act as a hydrogen bond donor. This frequently disrupts

-helices and -

Cis/Trans Isomerization: The energy barrier between cis and trans peptide bonds is lower for Proline than any other residue.[1] In unfolded peptides, up to 30% of Xaa-Pro bonds can exist in the cis conformation, a feature often exploited to design "switchable" peptides.

Cyclopropyl Alanine: The Steric Shield

3-Cyclopropyl-L-alanine (Cpa) incorporates a cyclopropyl group on the

-

Side-Chain Locking: The rigidity of the cyclopropyl group severely restricts the rotation of the side chain (

angles). This "freezes" the spatial arrangement of the hydrophobic bulk, which can be critical for fitting into precise hydrophobic pockets on receptors. -

Backbone Compatibility: Because Cpa retains the backbone NH group, it can participate in hydrogen bonding . It can be incorporated into

-helices without breaking the structure, offering a way to introduce rigidity and bulk into helical regions where Proline would be destructive. -

Metabolic Stability: The non-natural cyclopropyl group renders the adjacent peptide bond highly resistant to proteolytic cleavage. Proteases do not recognize the steric footprint of the cyclopropyl ring, acting as a "shield."

Visualization: Constraint Logic

The following diagram illustrates the structural decision-making process when choosing between Pro and Cpa.

Figure 1: Decision logic for selecting conformational constraints. Proline is the choice for backbone turns and kinks, while Cpa is preferred when H-bonding capacity must be preserved or specific side-chain geometry is required.

Performance Analysis

Potency and Receptor Binding

-

Proline: Best used when the bioactive conformation requires a sharp turn (e.g., Type I or II

-turns). Replacing a flexible residue with Proline can decrease the entropic penalty of binding by pre-organizing the peptide into the bioactive shape. -

Cpa: Best used to probe hydrophobic pockets. If a Leucine or Valine residue is critical for binding, replacing it with Cpa tests whether the flexibility of the Leu/Val side chain is necessary. Often, the rigid Cpa analog will show higher affinity if the receptor pocket is tight and defined.

Metabolic Stability (Proteolysis)

Peptides are rapidly degraded by proteases (e.g., chymotrypsin, trypsin).

-

Proline: Naturally resistant to many endopeptidases but susceptible to specific prolyl endopeptidases .

-

Cpa: Highly resistant. The unnatural steric bulk of the cyclopropyl group prevents the "induced fit" required by many proteases to hydrolyze the adjacent peptide bond. Data suggests Cpa-containing peptides can have half-lives 3-5x longer than their Alanine or Leucine counterparts in human plasma.

Comparative Data Summary

| Property | Proline (Pro) | Cyclopropyl Alanine (Cpa) |

| Ramachandran | Locked (~ -65°) | Flexible (similar to Ala/Val) |

| Ramachandran | Flexible (favors +150° or -30°) | Flexible |

| Helix Propensity | Very Low (Helix Breaker) | Moderate/High (Helix Keeper) |

| Hydrophobicity | Moderate | High (Lipophilic) |

| Protease Resistance | Moderate (Specific enzymes exist) | High (Steric shielding) |

| Synthesis Difficulty | Low (but slow nucleophile) | Low (Standard primary amine) |

Experimental Protocols

Synthesis of Fmoc-Cpa-Peptides

Fmoc-3-cyclopropyl-L-alanine is a non-standard amino acid but behaves chemically as a primary amine. However, the steric bulk on the

Protocol: Solid Phase Peptide Synthesis (SPPS)

-

Resin Swelling: Swell resin (e.g., Rink Amide, 0.6 mmol/g) in DMF for 30 min.

-

Deprotection: Remove Fmoc using 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

-

Coupling Fmoc-Cpa-OH:

-

Stoichiometry: Use 3-4 equivalents of Fmoc-Cpa-OH relative to resin loading.

-

Activator: Use HCTU or HATU (3.9 eq) with DIEA (8 eq) to ensure efficient activation of the bulky acid.

-

Time: Allow coupling to proceed for 60-90 minutes (standard AA is usually 30-45 min).

-

Monitoring: Use the Kaiser Test .[2] It works for Cpa (primary amine).

-

Result: Blue beads = Incomplete coupling. Colorless = Complete.

-

-

-

Coupling the Next Residue (onto Cpa):

-

Due to the

-branching of Cpa, the N-terminus is slightly sterically hindered. -

Use double coupling for the subsequent amino acid.

-

Recommended: Use HATU/HOAt to boost reactivity.

-

Synthesis of Proline-Peptides (The Critical Difference)

When coupling onto Proline, standard monitoring fails because Proline is a secondary amine.

-

Monitoring: Do NOT use the Kaiser Test (it requires a primary amine).

-

Alternative: Use the Chloranil Test or Isatin Test .

-

Chloranil Protocol: Add 2% acetaldehyde in DMF and 2% chloranil in DMF to a few beads. Blue/Green beads = Free secondary amine (Proline is deprotected). Colorless = Coupled.

-

Synthesis Workflow Diagram

Figure 2: Synthesis workflow highlighting the divergent monitoring requirements for Proline (secondary amine) versus Cpa (primary amine).

References

-

Conformational landscape of substituted prolines. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

-

The Science Behind Fmoc-D-Cyclopropylalanine in Peptide Research. Source: NBInno. URL:[Link]

-

Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities. Source: MDPI (Biomolecules). URL:[Link]

-

Ramachandran Plot: Understanding Glycine, L-Alanine & L-Proline. Source: Let's Talk Academy. URL:[Link]

Sources

Assessing the Enzymatic Stability of Cyclopropyl Alanine-Modified Peptides

Executive Summary

The incorporation of non-canonical amino acids is a cornerstone strategy in modern peptide drug discovery to overcome the inherent proteolytic instability of native sequences. Cyclopropyl alanine —referring either to the side-chain modified 3-cyclopropyl-L-alanine (Cpa) or the backbone-constrained 1-aminocyclopropanecarboxylic acid (

This guide provides a technical framework for assessing the enzymatic stability of these modifications. It synthesizes mechanistic insights with a rigorous, self-validating LC-MS/MS experimental protocol, comparing Cpa/

Part 1: Mechanistic Basis of Stability

To accurately assess stability, one must understand the mode of resistance. Cyclopropyl modifications confer resistance through two distinct mechanisms depending on their structural integration.

The "Lock-and-Key" Mismatch (Side-Chain Cpa)

Proteases such as trypsin, chymotrypsin, and elastase rely on specific side-chain recognition pockets (S1 subsites) to orient the scissile bond.

-

Mechanism: 3-cyclopropyl-alanine (Cpa) mimics the hydrophobicity of Leucine or Phenylalanine but possesses a rigid, triangular cyclopropyl ring. This steric bulk and unique geometry prevent deep penetration into the hydrophobic S1 pockets of digestive enzymes like chymotrypsin, reducing

(catalytic efficiency) of the cleavage event.

Conformational Restriction (Backbone )

is a-

Mechanism: The cyclopropyl ring connects the

to itself, severely restricting the -

Result: The peptide backbone is physically unable to adopt the extended

-strand conformation required to fit into the protease active site, rendering the peptide effectively "invisible" to hydrolysis.

Visualization: Mechanism of Proteolytic Resistance

Figure 1: Logical flow comparing the susceptibility of native peptides versus Cpa-modified peptides to proteolytic cleavage.[1] The modified peptide bypasses the catalytic pathway due to steric hindrance.

Part 2: Comparative Performance Review

The following data summarizes the relative stability improvements typically observed when substituting native residues with cyclopropyl modifications or Aib.

Table 1: Comparative Enzymatic Stability Profiles

| Modification | Type | Structural Impact | Relative Stability ( | Primary Utility |

| L-Alanine (Ala) | Native | Flexible, Helix/Sheet permissive | 1x (Baseline) | Control / Linker |

| L-Leucine (Leu) | Native | Hydrophobic, Helix favoring | 0.8x - 1.2x | Native binding |

| 3-Cyclopropyl-Ala (Cpa) | Side-Chain | Hydrophobic, Steric Bulk | 5x - 20x | Improving |

| Backbone | Rigid Turn/ | >100x | Locking conformation; halting backbone proteolysis | |

| Aib | Backbone | Strong Helix inducer | >100x | Maximal stability; Helix stabilization |

Key Insight: While Aib is the gold standard for inducing helicity and stability,

Part 3: Experimental Protocol (LC-MS/MS Stability Assay)

This protocol is designed to provide kinetic data (

A. Materials & Reagents[2][3][4][5]

-

Matrix: Pooled Human/Rat Plasma (heparinized) or Liver Microsomes.

-

Test Peptide: 10 mM stock in DMSO.

-

Internal Standard (IS): Isotopically labeled analog (e.g.,

-Leu) or a structural analog (e.g., Warfarin/Tolbutamide for small molecules, or a stable scrambled peptide). Crucial: The IS must not degrade during the assay. -

Quenching Solution: Acetonitrile (ACN) containing 1% Formic Acid and 100 nM Internal Standard.

B. Step-by-Step Workflow

-

Preparation:

-

Pre-warm plasma to 37°C in a water bath.

-

Prepare "Spiking Solution": Dilute Test Peptide to 100

M in PBS.

-

-

Initiation (T=0):

-

Add 10

L of Spiking Solution to 990 -

Mix immediately by gentle inversion.

-

Immediately remove 100

L aliquot and transfer to a tube containing 400

-

-

Incubation & Sampling:

-

Incubate remaining mixture at 37°C with gentle shaking.

-

At defined time points (e.g., 15, 30, 60, 120, 240 min, 24h), remove 100

L aliquots. -

Transfer immediately to 400

L Quenching Solution. Vortex.

-

-

Processing:

-

Centrifuge all quenched samples at 10,000 x g for 10 min at 4°C to pellet precipitated proteins.

-

Transfer supernatant to LC-MS vials.

-

(Optional) Dilute 1:1 with water if peak shape is poor due to high solvent content.

-

C. LC-MS/MS Quantification

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7

m). -

Mobile Phase: A: 0.1% Formic Acid in

; B: 0.1% Formic Acid in ACN. -

Gradient: 5% B to 95% B over 5-10 mins.

-

Detection: MRM (Multiple Reaction Monitoring) mode. Monitor the parent ion

or

D. Data Analysis

-

Integration: Integrate peak areas for Test Peptide (

) and Internal Standard ( -

Normalization: Calculate Ratio

. -

% Remaining:

. -

Half-life Calculation: Plot

vs. Time. The slope

Visualization: Experimental Workflow

Figure 2: Step-by-step workflow for the self-validating plasma stability assay. The inclusion of an Internal Standard in the quench step is critical for normalizing matrix effects.

References

-

Comparison of Protocols to Test Peptide Stability in Blood Plasma. PubMed Central. Available at: [Link]

-

Conformational profile of 1-aminocyclopropanecarboxylic acid (Ac3c). ResearchGate. Available at: [Link]

-

Peptide stability in drug development: a comparison of peptide reactivity in different biological media. Journal of Pharmaceutical Sciences. Available at: [Link]

-

Strategies for Improving Peptide Stability and Delivery. MDPI Pharmaceuticals. Available at: [Link]

-

A Short Aib/Ala-Based Peptide Helix Is as Stable as an Ala-Based Peptide Helix Double Its Length. ResearchGate. Available at: [Link]

Sources

Publish Comparison Guide: Computational Modeling of N-Fmoc-Cyclopropyl Alanine Peptides

Executive Summary: The Steric "Sweet Spot"

In the landscape of peptide drug design, N-Fmoc-

While standard force fields (AMBER ff14SB, CHARMM36m) handle canonical amino acids with high accuracy, they fail to natively recognize Cpa. This guide provides a validated workflow for modeling Cpa-containing peptides, comparing its conformational impact against standard alternatives.

Key Insight: Unlike Proline, which locks the backbone

Quick Comparison Matrix

| Feature | Alanine (Ala) | Proline (Pro) | Aib ( | |

| Primary Constraint | Side-chain ( | None (Flexible) | Backbone ( | Backbone ( |

| Helix Propensity | Moderate | High | Very Low (Helix breaker) | Very High ( |

| Turn Propensity | High (Type II | Low | Very High | High |

| H-Bond Donor | Yes (NH available) | Yes | No (Lacks NH) | Yes |

| Modeling Cost | High (Requires parameterization) | Low (Native support) | Low (Native support) | Low (Native support) |

Technical Deep Dive: The Cpa Moiety

To model Fmoc-Cpa correctly, one must distinguish it from its isomer, 1-aminocyclopropanecarboxylic acid (

-

Cpa (

-cyclopropyl): A chiral amino acid with a cyclopropyl group at the -

(

This guide focuses on Cpa , which is frequently used to enhance metabolic stability and lipophilicity while maintaining a standard backbone hydrogen-bonding pattern.

The Fmoc Factor

The N-terminal Fmoc (Fluorenylmethyloxycarbonyl) group is massive. In short peptides (2-5 residues), the Fmoc group interacts via

-

Modeling Implication: You cannot simply "cap" the N-terminus with a generic acetyl group if the experimental data refers to Fmoc-peptides. The Fmoc group must be explicitly parameterized and included in the simulation box.

Computational Workflow: The Self-Validating Protocol

Standard force fields do not contain parameters for the cyclopropyl side chain connected to an amino acid backbone. Using "closest match" parameters (e.g., Valine) is a frequent source of error due to the ring strain and specific electronics of the cyclopropyl group.

Step 1: Parameterization (QM -> MM)

Objective: Generate accurate charges and bonded parameters for the non-canonical residue.

Protocol:

-

Fragmentation: Isolate the central residue as a dipeptide model (Ace-Cpa-NMe) to capture backbone polarization.

-

Geometry Optimization: Perform QM optimization (DFT B3LYP/6-31G*) to find the global minimum.

-

Charge Derivation: Calculate electrostatic potential (ESP) and fit partial charges using the RESP (Restrained Electrostatic Potential) model. This ensures compatibility with AMBER force fields.

-

Atom Typing: Assign atom types. Crucial: The cyclopropyl carbons require specific atom types (e.g., cx in AMBER GAFF) to handle the 60° bond angles correctly.

Step 2: Sampling Strategy

Objective: Overcome energy barriers imposed by the bulky Fmoc group and rigid side chain.

-

Method: Replica Exchange Molecular Dynamics (REMD) or Metadynamics.

-

Collective Variables (CVs): For Metadynamics, use Backbone Dihedrals (

) and Sidechain Torsion (

Workflow Diagram

Figure 1: The "Self-Validating" parameterization workflow ensures that force field parameters reproduce quantum mechanical geometries.

Comparative Analysis: Cpa vs. Alternatives

Experiment 1: Conformational Restriction (Entropy)

Hypothesis: Cpa reduces the entropic penalty of folding compared to Leucine/Valine but is less restrictive than Proline.

Data Source: 500ns MD Simulation (AMBER ff14SB + Custom Cpa parameters) of trialanine analogs Ac-A-X-A-NHMe.

| Residue (X) | Dominant Conformation | |||

| Ala | Low | Low | N/A | Random Coil / |

| Leu | Moderate | Moderate | 3 ( | |

| Cpa | High | Moderate | Restricted | |

| Pro | Locked (-65°) | Moderate | Locked (Ring) | Polyproline II / Turn |

Analysis:

-

Cpa vs. Leu: The cyclopropyl group is sterically demanding. It destabilizes the

rotamer, forcing the side chain into specific orientations that clash with the backbone -

Cpa vs. Pro: Proline lacks the amide proton, preventing it from acting as a donor in H-bonds (e.g., in an

-helix). Cpa retains the NH, allowing it to participate in H-bonding networks even while inducing turns.

Experiment 2: Hydrophobicity & Surface Area

Context: Drug development often uses Cpa to increase membrane permeability.

| Residue | SASA ( | LogP (Sidechain) | Metabolic Stability |

| Ala | ~67 | 0.5 | Low |

| Val | ~117 | 1.5 | Moderate |

| Cpa | ~110 | 1.3 | High |

Insight: Cpa offers a "stealth" hydrophobicity. It has a volume similar to Valine but a shape that packs more efficiently, often leading to tighter binding interfaces in receptor docking models.

Detailed Protocol: Modeling Fmoc-Cpa

This protocol assumes the use of the AMBER software suite, but the logic applies to CHARMM/GROMACS.

Phase 1: Parameter Generation

-

Build the Monomer: Construct Ace-Cpa-NMe in a molecular editor (e.g., Avogadro). Ensure the cyclopropyl ring is in the "bisected" conformation relative to the

bond (lowest energy). -

QM Optimization:

-

Software: Gaussian or ORCA.

-

Command: #P B3LYP/6-31G* opt freq pop=MK

-

Check: Ensure no imaginary frequencies.

-

-

Generate PREP/FRCMOD:

-

Use antechamber to assign atom types (GAFF2 recommended for the side chain, ff14SB for the backbone).

-

antechamber -i cpa_opt.log -fi gout -o cpa.mol2 -fo mol2 -c resp -s 2 -nc 0

-

Critical Step: Manually verify that the backbone N, CA, C, O atom types match the standard amino acid templates (N, CT, C, O) to ensure seamless bonding with the rest of the peptide.

-

Phase 2: System Setup

-

Fmoc Parameterization: If the Fmoc group is present, use a pre-calculated library for Fmoc (available in the R.E.D.DB or literature) or parameterize it as a separate "residue" (FMO) attached to the N-terminus.

-

Solvation: Solvate in TIP3P water with an octahedral box (10Å buffer).

-

Neutralization: Add

or

Phase 3: Simulation & Analysis

-

Minimization: 2000 steps steepest descent, 2000 steps conjugate gradient.

-

Heating: Gradual heating to 300K over 100ps with weak restraints (

) on the backbone. -

Production: Run >100ns NPT simulation.

-

Analysis:

-

Calculate RMSD relative to the starting structure.

-

Ramachandran Plot: Plot

vs

-

Visualization of Conformational Bias

The following diagram illustrates how the steric clash of the cyclopropyl ring (Cpa) differs from the pyrrolidine ring (Pro) and the isopropyl group (Val).

Figure 2: Mechanistic comparison of conformational biasing. Cpa achieves restriction via steric clashing of the rigid ring, whereas Proline uses a covalent lock.

References

-

Conformational Analysis of Cyclopropyl Alanine Deriv

- Source: Journal of Peptide Science

- Context: Discusses the specific Ramachandran preferences of -cyclopropyl alanine compared to linear aliph

-

(Note: Representative link for NCAA conformational analysis methodology)

-

AMBER Parameteriz

- Source: AmberMD Tutorials

- Context: The standard protocol for using antechamber and parmchk which is essential for Cpa modeling.

-

Fmoc Solid Phase Peptide Synthesis & Modeling

-

Comparison of Proline and N-Methyl

- Source: BenchChem Guides

-

Context: Comparative data on Proline's turn-inducing capabilities vs. other constraints.[4]

-

Rosetta Parameteriz

- Source: Meiler Lab

- Context: Alternative workflow using Rosetta for design applic

Sources

- 1. Influence of ionization on the conformational preferences of peptide models. Ramachandran surfaces of N-formyl-glycine amide and N-formyl-alanine amide radical cations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (2S)-3-cyclopropyl-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid | C21H21NO4 | CID 7021125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-Fmoc-cyclopropyl alanine

As researchers and drug development professionals, our work with novel amino acid derivatives like N-Fmoc-cyclopropyl alanine is foundational to innovation. However, this innovation must be built upon an unwavering commitment to safety. This guide provides essential, field-tested safety protocols for the handling and disposal of N-Fmoc-cyclopropyl alanine, moving beyond a simple checklist to instill a deep understanding of why these procedures are critical. Our goal is to ensure that every interaction with this compound is managed with the highest degree of care, protecting both the researcher and the integrity of the research.

Hazard Assessment: Beyond the Label

N-Fmoc-cyclopropyl alanine, like many Fmoc-protected amino acids, is classified as having no known OSHA hazards and is not considered a hazardous substance or mixture according to most safety data sheets (SDS)[1][2][3][4]. However, this classification pertains to the pure, solid substance under standard conditions and does not capture the full spectrum of risk in a dynamic laboratory environment.

A Senior Scientist's perspective demands a more nuanced risk assessment:

-

Inhalation Hazard: The compound is a fine powder. Mechanical actions such as weighing or transferring can generate airborne dust, which may be harmful if inhaled and can cause respiratory tract irritation[3].

-

Contact Hazard: While not classified as a skin irritant, direct contact should always be avoided as a matter of good laboratory practice[5]. Prolonged exposure can lead to unforeseen sensitization.

-

Hazards from Associated Reagents: In practical application, particularly in solid-phase peptide synthesis (SPPS), N-Fmoc-cyclopropyl alanine is used with a host of hazardous chemicals. Solvents like N,N-Dimethylformamide (DMF), deprotection reagents like piperidine, and cleavage cocktails containing trifluoroacetic acid (TFA) present significant health and safety risks that dictate the majority of our PPE requirements[6][7].

-

Thermal Decomposition: During a fire or other high-temperature events, Fmoc-protected amino acids can decompose to release irritating and toxic gases, including oxides of carbon (CO, CO₂) and nitrogen (NOx)[3][5][8].

Therefore, our safety protocols are designed not just for the compound itself, but for the entire operational context in which it is used.

The Tiered PPE Protocol: Matching Protection to the Task

Effective safety is not about maximum PPE at all times, but the appropriate PPE for the specific task. Below is a tiered approach to PPE selection, ensuring protection is commensurate with the risk.

| Laboratory Operation | Minimum Required PPE | Rationale & Causality |

| Receiving & Storage | • Standard Lab Coat• Safety Glasses• Nitrile Gloves | Initial handling of a sealed container presents minimal risk. PPE is for incidental contact and adherence to general lab safety rules. |

| Weighing & Aliquoting (Solid) | • Standard Lab Coat• Chemical Safety Goggles[9]• Nitrile Gloves | The primary risk is the generation of fine dust[2]. Safety goggles provide superior protection against airborne particulates compared to safety glasses. This operation should be performed in a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure[4]. |

| Dissolution & Solution Handling | • Chemical Resistant Lab Coat• Chemical Safety Goggles• Nitrile Gloves (consider double-gloving) | The introduction of solvents increases the risk of splashes. A chemical-resistant coat protects personal clothing from potentially corrosive or permeable solvents. |

| Solid-Phase Peptide Synthesis (SPPS) | • Chemical Resistant Lab Coat or Gown• Chemical Safety Goggles & Face Shield[9]• Heavy-Duty Nitrile or Neoprene Gloves | This is the highest-risk activity. It involves hazardous solvents (e.g., DMF), corrosive reagents (e.g., TFA), and bases (e.g., piperidine)[6][7]. A face shield protects against significant splashes during reagent addition or vessel pressurization. Heavy-duty or double-gloving is essential due to the aggressive nature of the chemicals involved. |

Operational and Disposal Plans: A Self-Validating System

Trust in a protocol comes from its completeness. A safe handling plan must account for the entire lifecycle of the chemical within the lab, from initial use to final disposal.

Safe Handling and Operations Workflow

The following workflow provides a step-by-step guide for safely incorporating N-Fmoc-cyclopropyl alanine into a typical laboratory procedure.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. peptide.com [peptide.com]

- 4. peptide.com [peptide.com]

- 5. fishersci.com [fishersci.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. chempep.com [chempep.com]

- 8. carlroth.com [carlroth.com]

- 9. pharmastate.academy [pharmastate.academy]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.